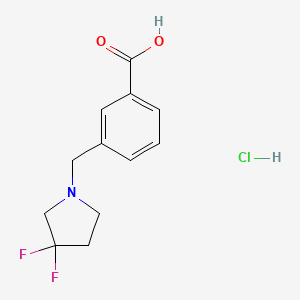
5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic acid ester functional group This compound is of significant interest in organic synthesis due to its versatility and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(benzyloxy)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the ester can yield the corresponding boronic acid.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 5-(Benzyloxy)-2-methylphenol.
Reduction: 5-(Benzyloxy)-2-methylphenylboronic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is used as a building block in the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals. Boronic esters are known to interact with biological molecules, making them useful in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism by which 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-(Benzyloxy)phenylboronic acid pinacol ester
- 4-(Benzyloxy)phenylboronic acid pinacol ester
Comparison: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and steric properties. This distinguishes it from other benzyloxy-substituted boronic esters, which may lack this methyl group and therefore exhibit different chemical behaviors.
Eigenschaften
Molekularformel |
C20H25BO3 |
|---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-15-11-12-17(22-14-16-9-7-6-8-10-16)13-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
InChI-Schlüssel |
NTUQTMJYLJGEGL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)

![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)


![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)





![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)

